

# Anisodamine Hydrobromide in Septic Shock: A Comparative Analysis of Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Anisodamine hydrobromide, a derivative of the plant Anisodus tanguticus, has been investigated as a potential adjunctive therapy for septic shock, a life-threatening condition with high mortality. Its proposed mechanism of action involves modulation of the inflammatory response and improvement of microcirculation. This guide provides a comparative analysis of the available clinical trial data for Anisodamine hydrobromide versus placebo in the management of septic shock, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

#### **Quantitative Data Summary**

Two key multicenter, randomized controlled trials (RCTs) have yielded conflicting results regarding the efficacy of **Anisodamine hydrobromide** in septic shock. The following tables summarize the primary and secondary outcomes from these studies.

## Table 1: Patient Demographics and Baseline Characteristics



| Characteristic                    | Wu et al., 2023<br>(Anisodamine) | Wu et al., 2023<br>(Control) | Yu et al., 2021<br>(Anisodamine) | Yu et al., 2021<br>(Usual Care) |
|-----------------------------------|----------------------------------|------------------------------|----------------------------------|---------------------------------|
| Number of Patients                | 203                              | 201                          | 181                              | 174                             |
| Age (years,<br>mean ± SD)         | 63.5 ± 15.8                      | 64.2 ± 16.5                  | 62.0 (IQR: 51.0-<br>72.0)        | 64.0 (IQR: 54.0-<br>73.0)       |
| Gender (Male, n<br>(%))           | 125 (61.6%)                      | 120 (59.7%)                  | 119 (65.7%)                      | 115 (66.1%)                     |
| APACHE II<br>Score (mean ±<br>SD) | 25.3 ± 7.9                       | 24.9 ± 7.6                   | 26.0 (IQR: 20.0-<br>31.0)        | 26.0 (IQR: 21.0-<br>31.0)       |
| SOFA Score<br>(mean ± SD)         | 9.8 ± 3.5                        | 9.5 ± 3.4                    | 11.0 (IQR: 9.0-<br>13.0)         | 11.0 (IQR: 9.0-<br>14.0)        |
| Lactate (mmol/L,<br>mean ± SD)    | 6.1 ± 3.8                        | 5.9 ± 3.7                    | 5.8 (IQR: 3.5-<br>9.1)           | 5.3 (IQR: 3.4-<br>8.1)          |

SD: Standard Deviation, IQR: Interquartile Range

**Table 2: Primary and Secondary Clinical Outcomes** 



| Outcome                                                    | Wu et al.,<br>2023<br>(Anisoda<br>mine) | Wu et al.,<br>2023<br>(Control) | P-value | Yu et al.,<br>2021<br>(Anisoda<br>mine) | Yu et al.,<br>2021<br>(Usual<br>Care) | P-value |
|------------------------------------------------------------|-----------------------------------------|---------------------------------|---------|-----------------------------------------|---------------------------------------|---------|
| 28-Day<br>Mortality<br>(%)                                 | 26.1%                                   | 35.8%                           | 0.035   | -                                       | -                                     | -       |
| Hospital<br>Mortality<br>(%)                               | 28.1%                                   | 38.3%                           | 0.023   | 30%                                     | 36%                                   | 0.348   |
| 7-Day<br>Mortality<br>(%)                                  | 15.3%                                   | 24.4%                           | 0.019   | -                                       | -                                     | -       |
| Ventilator-<br>Free Days<br>at 28 Days<br>(median,<br>IQR) | -                                       | -                               | -       | 26.0 (8.5,<br>28)                       | 24.4 (5.9,<br>28)                     | 0.411   |
| Vasopress or-Free Days within 7 Days (mean ± SD)           | 2.9 ± 2.8                               | 2.3 ± 2.6                       | 0.011   | -                                       | -                                     | -       |
| ICU Length<br>of Stay<br>(days,<br>median,<br>IQR)         | -                                       | -                               | -       | 5.8 (3.3,<br>11.2)                      | 5.6 (3.4,<br>9.8)                     | 0.617   |



| Hospital                           |                     |                     |       |                     |                     |       |
|------------------------------------|---------------------|---------------------|-------|---------------------|---------------------|-------|
| Length of Stay (days, median, IQR) | 12.0 (7.0,<br>21.0) | 11.0 (7.0,<br>19.0) | 0.281 | 13.9 (7.7,<br>20.8) | 10.8 (5.8,<br>16.7) | 0.348 |
|                                    |                     |                     |       |                     |                     |       |

# Experimental Protocols Wu et al., 2023: A Multicenter, Randomized Controlled Trial[1][2]

- Study Design: A prospective, multicenter, randomized controlled trial conducted in 16 hospitals in China.
- Patient Population: Adult patients (≥18 years) with septic shock as defined by the Sepsis-3 criteria.
- Intervention: The treatment group received **Anisodamine hydrobromide** (Ani HBr) in addition to conventional treatment. The control group received conventional treatment alone.
- Dosing: The protocol for Ani HBr administration was not explicitly detailed in the provided search results.
- Primary Endpoint: 28-day mortality.
- Secondary Endpoints: 7-day mortality, hospital mortality, hospital length of stay, and vasopressor-free days within 7 days.

# Yu et al., 2021: A Multicenter, Open-Label, Randomized Controlled Trial[3][4]

- Study Design: A multicenter, open-label, randomized controlled trial.
- Patient Population: Adult patients with septic shock.
- Intervention: Patients were randomly assigned to receive either usual care or usual care plus Anisodamine.



- Dosing: Anisodamine was administered at a dose of 0.1-0.5 mg per kilogram of body weight per hour, with the dose adjusted by clinicians based on the patient's shock status.
- Primary Endpoint: Death on hospital discharge.
- Secondary Endpoints: Ventilator-free days at 28 days, vasopressor-free days at 28 days, serum lactate levels, and Sequential Organ Failure Assessment (SOFA) score from days 0 to 6.

## Signaling Pathways and Experimental Workflows

Anisodamine's therapeutic effects in septic shock are believed to be mediated through its influence on key inflammatory signaling pathways.

#### **Cholinergic Anti-Inflammatory Pathway**

Anisodamine, an antagonist of muscarinic acetylcholine receptors, is thought to redirect acetylcholine to activate the  $\alpha 7$  nicotinic acetylcholine receptor ( $\alpha 7$ nAChR) on immune cells like macrophages. This activation inhibits the production of pro-inflammatory cytokines, a mechanism known as the cholinergic anti-inflammatory pathway.[1]



Click to download full resolution via product page



Caption: Anisodamine blocks muscarinic receptors, enhancing acetylcholine's antiinflammatory effect via  $\alpha$ 7nAChR.

#### **NF-kB Signaling Pathway**

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In septic shock, the activation of NF-κB is a central event. Anisodamine has been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory cascade.[2]



Click to download full resolution via product page

Caption: Anisodamine inhibits the NF-κB pathway by targeting the IKK complex, reducing inflammation.

#### **Experimental Workflow for a Typical Clinical Trial**

The following diagram illustrates a generalized workflow for the clinical trials discussed.





Click to download full resolution via product page

Caption: Generalized workflow of a randomized controlled trial for septic shock.



#### Conclusion

The clinical evidence for the efficacy of **Anisodamine hydrobromide** in septic shock remains inconclusive. While the 2023 trial by Wu et al. demonstrated a significant reduction in 28-day mortality, the 2021 trial by Yu et al. found no significant difference in hospital mortality.[3][4] These discrepancies may be attributable to differences in study design, patient populations, or dosing regimens. The potential for Anisodamine to modulate inflammatory pathways is a promising area for further research. Larger, more robust clinical trials are warranted to definitively establish the role, if any, of **Anisodamine hydrobromide** in the treatment of septic shock. Researchers and drug development professionals should critically evaluate the existing data and consider these conflicting findings in the design of future studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effectiveness of anisodamine for the treatment of critically ill patients with septic shock: a multicentre randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anisodamine hydrobromide in the treatment of critically ill patients with septic shock: a multicenter randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anisodamine Hydrobromide in Septic Shock: A Comparative Analysis of Clinical Trial Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029149#clinical-trial-results-comparing-anisodamine-hydrobromide-with-placebo-in-septic-shock]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com